Cas no 84596-25-8 (3-Pyridinecarbonitrile, 2-amino-4,6-dimethyl-5-phenyl-)

3-Pyridinecarbonitrile, 2-amino-4,6-dimethyl-5-phenyl- structure
84596-25-8 structure
Product Name:3-Pyridinecarbonitrile, 2-amino-4,6-dimethyl-5-phenyl-
CAS No:84596-25-8
MF:C14H13N3
MW:223.273122549057
CID:666823
PubChem ID:20402538
Update Time:2025-04-19

3-Pyridinecarbonitrile, 2-amino-4,6-dimethyl-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarbonitrile, 2-amino-4,6-dimethyl-5-phenyl-
    • 2-amino-4,6-dimethyl-5-phenylpyridine-3-carbonitrile
    • 84596-25-8
    • DTXSID10606810
    • ZGIQIAIBHXXVCI-UHFFFAOYSA-N
    • SCHEMBL11037564
    • 2-AMINO-4,6-DIMETHYL-5-PHENYL-3-PYRIDINECARBONITRILE
    • Inchi: 1S/C14H13N3/c1-9-12(8-15)14(16)17-10(2)13(9)11-6-4-3-5-7-11/h3-7H,1-2H3,(H2,16,17)
    • InChI Key: ZGIQIAIBHXXVCI-UHFFFAOYSA-N
    • SMILES: N1C(=C(C#N)C(C)=C(C=1C)C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 223.110947427g/mol
  • Monoisotopic Mass: 223.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 62.7Ų
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